molecular formula C10H13NO5 B3054565 Diethyl 2-methyl-1,3-oxazole-4,5-dicarboxylate CAS No. 61151-88-0

Diethyl 2-methyl-1,3-oxazole-4,5-dicarboxylate

Cat. No.: B3054565
CAS No.: 61151-88-0
M. Wt: 227.21 g/mol
InChI Key: XHUNSASFFDEEIQ-UHFFFAOYSA-N
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Description

Diethyl 2-methyl-1,3-oxazole-4,5-dicarboxylate is a heterocyclic compound with the following molecular formula: C10H13NO5 . It belongs to the oxazole family, which is characterized by a doubly unsaturated 5-membered ring containing one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom in-between . The compound has a boiling point of approximately 69°C and is a stable liquid at room temperature .


Synthesis Analysis

The synthesis of This compound involves a 1,3-dipolar cycloaddition reaction . Specifically, it is formed by reacting 4-(azidomethyl)-4-methyl-2-phenyl-4,5-dihydrooxazole with diethyl but-2-ynedioate in the absence of a solvent .


Molecular Structure Analysis

The molecular formula of This compound is C10H13NO5 , with an average mass of approximately 227.214 Da . The structure consists of a 5-membered oxazole ring with two ester groups attached to it.

Scientific Research Applications

Catalytic Synthesis of 1,3-Oxazole Derivatives
Diethyl 2-methyl-1,3-oxazole-4,5-dicarboxylate, as a derivative of 1,3-oxazole, has been highlighted for its versatility in the realm of catalytic synthesis. The compound's distinctive heterocyclic structure, containing both nitrogen and oxygen, renders it a crucial component in the synthesis of diverse heterocyclic compounds. Such compounds find widespread applications in medicinal, pharmaceutical, agrochemical, and material sciences. The synthesis of novel 1,3-oxazole derivatives, using various metal catalysts, has been a significant area of focus, owing to the broad utility and versatility of these compounds. The systematic appraisal in the literature underscores the pivotal role of metal-dependent synthetic methodologies in the development of 1,3-oxazole derivatives, serving as essential building blocks in various scientific fields (Shinde et al., 2022).

Properties

IUPAC Name

diethyl 2-methyl-1,3-oxazole-4,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5/c1-4-14-9(12)7-8(10(13)15-5-2)16-6(3)11-7/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUNSASFFDEEIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=N1)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20283212
Record name Diethyl 2-methyl-1,3-oxazole-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20283212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61151-88-0
Record name NSC30481
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30481
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl 2-methyl-1,3-oxazole-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20283212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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